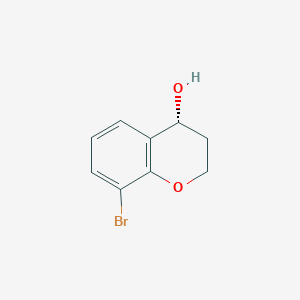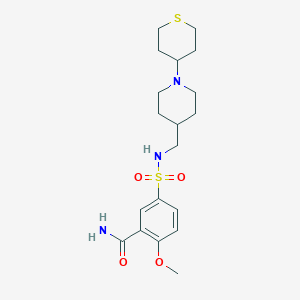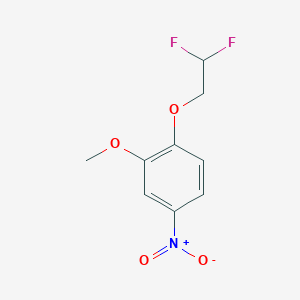
(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol is a derivative of the 2H-chromene family, which is characterized by a 2H-chromene core structure. The presence of a bromine atom at the 8th position and a hydroxyl group at the 4th position, along with the dihydro configuration, suggests that this compound could be of interest in synthetic chemistry and potentially in the development of biologically active molecules.
Synthesis Analysis
The synthesis of related 4-bromo-2H-chromenes has been described as a facile process starting from corresponding ketones and using PBr3 . This method could potentially be adapted for the synthesis of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol by selecting appropriate starting materials and reaction conditions to introduce the hydroxyl group at the correct position. The conversion of bromo compounds to lithio derivatives mentioned in the paper provides a pathway for further functionalization of the chromene core .
Molecular Structure Analysis
While the exact molecular structure of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol is not discussed in the provided papers, the crystal structure of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been reported . This compound crystallizes in the monoclinic system and features intramolecular hydrogen bonding, which is a common characteristic in hydroxycoumarins and could be relevant to the structural analysis of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol .
Chemical Reactions Analysis
The reactivity of 4-bromo-2H-chromenes, which are structurally related to the compound of interest, has been explored through their conversion to lithio derivatives, enabling access to a variety of 4-substituted 2H-chromenes . This suggests that (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol could also undergo similar transformations, potentially leading to a wide range of novel derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol are not directly reported in the provided papers. However, the synthesis and characterization of related compounds, such as 4-oxo-4H-chromene-3-carboxylic acid, have been optimized and confirmed by NMR spectroscopy . These methods could be applied to determine the properties of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol, including its solubility, melting point, and stability. The presence of the bromine atom and hydroxyl group is likely to influence these properties significantly.
Scientific Research Applications
Synthesis and Reactivity
- Facile Synthesis and Reactivity: A study by Gabbutt et al. (1994) described a facile synthesis of 4-bromo- 2H-chromenes and 2H-thiochromenes, including compounds like 1-bromo-3,4-dihydronaphthalene from corresponding ketones and PBr3. This synthesis provides access to a wide range of novel 4-substituted 2H-chromenes and 2H-thiochromenes (Gabbutt et al., 1994).
Catalytic Applications
- Selective Prins Reaction Over Acid-Modified Halloysite Nanotubes: Sidorenko et al. (2019) explored the Prins reaction of terpenoid (-)-isopulegol with thiophene-2-carbaldehyde, giving substituted octahydro-2H-chromen-4-ol. The study involved acid-modified halloysite nanotubes and achieved an unprecedented selectivity towards the 4R-isomer (Sidorenko et al., 2019).
Pharmaceutical Research
- Potent and Selective Agonists for GPR35: Research by Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives, including compounds related to 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, as novel agonists at the G protein-coupled orphan receptor GPR35. This discovery offers potential insights into the receptor's (patho)physiological role and future drug target applications (Funke et al., 2013).
Antiviral Activity
- Activity Against Influenza Viruses: Ilyina et al. (2018) synthesized a set of (-)-isopulegol derived octahydro-2H-chromen-4-ols and evaluated their in vitro antiviral activity against various influenza virus strains. A compound produced via one-pot synthesis was found to exhibit exceptional activity against several H1N1 and H2N2 influenza virus strains (Ilyina et al., 2018).
properties
IUPAC Name |
(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAORXMXHTGIUFI-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3017244.png)
![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)





![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/no-structure.png)


![5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3017259.png)